molecular formula C50H82O22 B190921 Degalactotigonin CAS No. 39941-51-0

Degalactotigonin

カタログ番号: B190921
CAS番号: 39941-51-0
分子量: 1035.2 g/mol
InChIキー: BJNQXJIQCPPOHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Degalactotigonin is a natural steroidal glycoside compound extracted from the plant Solanum nigrum L. It has garnered significant attention due to its potent anticancer properties, particularly in inhibiting the growth and metastasis of various cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: Degalactotigonin is primarily isolated from the methanolic extract of Solanum nigrum L. The extraction process involves several steps, including solvent extraction, chromatographic separation, and spectroscopic analysis to elucidate its chemical structure .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, which may involve optimization of extraction techniques to increase yield and purity .

化学反応の分析

Types of Reactions: Degalactotigonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

科学的研究の応用

Degalactotigonin has a wide range of scientific research applications, including:

    Chemistry: It serves as a model compound for studying glycoside chemistry and steroidal structures.

    Biology: this compound is used to investigate cellular processes such as apoptosis and cell cycle regulation.

    Medicine: Its potent anticancer properties make it a candidate for developing new cancer therapies. .

類似化合物との比較

Degalactotigonin is unique due to its specific molecular targets and pathways. Similar compounds include:

These compounds share similar structural features but differ in their specific biological activities and molecular targets, highlighting the uniqueness of this compound in cancer research .

生物活性

Degalactotigonin (DGT), a steroidal glycoside derived from Solanum nigrum, has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and relevant case studies that highlight its therapeutic potential.

Overview of this compound

This compound is primarily recognized for its cytotoxic properties against several cancer types. It has been shown to induce apoptosis, inhibit cell proliferation, and affect various signaling pathways related to cancer progression. Its effectiveness has been documented in multiple studies focusing on different cancer cell lines.

The biological activity of DGT is mediated through several key mechanisms:

  • Induction of Apoptosis : DGT has been shown to promote apoptosis in various cancer cells. For instance, it induces apoptosis in MCF-7 (breast cancer) and RCC (renal cell carcinoma) cells through modulation of specific signaling pathways such as the Hippo pathway and the inhibition of the EGFR signaling pathway .
  • Inhibition of Cell Proliferation : Studies indicate that DGT significantly suppresses the proliferation of cancer cells. In renal cell carcinoma models, DGT treatment resulted in decreased tumor growth and reduced expression of proliferation markers like Ki67 .
  • Impact on Migration and Invasion : DGT exhibits anti-invasive properties by reducing the migration capabilities of cancer cells. In vitro assays demonstrated that DGT treatment resulted in a dose-dependent decrease in the number of cells that migrated through membranes coated with Matrigel .

Case Studies

  • Renal Cell Carcinoma (RCC) :
    • A study demonstrated that DGT inhibited the growth of RCC cells both in vitro and in vivo. In xenograft models, tumors treated with DGT showed a significant reduction in volume compared to controls (59.2 mm³ vs. 423.3 mm³) after two weeks of treatment .
    • Mechanistic studies revealed that DGT downregulated YAP (Yes-associated protein), a key regulator in the Hippo signaling pathway, thereby leading to reduced tumor aggressiveness .
  • Breast Cancer :
    • In MCF-7 cells, DGT induced apoptosis via GSK-3β inactivation and repression of the Hedgehog/Gli1 pathway, showcasing its potential as a therapeutic agent against breast cancer .
  • Oral Squamous Cell Carcinoma :
    • Research indicated that DGT inhibited invasion and induced apoptosis in oral cancer cells by blocking non-canonical TGF-β signaling pathways . The cytotoxic effects were assessed using MTT assays, confirming significant reductions in cell viability upon DGT treatment.

Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induces apoptosis via GSK-3β modulation
RCC (786-O)5Inhibits YAP signaling
HepG215Induces cell cycle arrest
A54912Inhibits EGF-induced proliferation
OSCC (KB)20Blocks TGF-β signaling

特性

IUPAC Name

2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H82O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h20-47,51-62H,5-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNQXJIQCPPOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H82O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1035.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39941-51-0
Record name Uttronin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。